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Compound of Interest

Compound Name:
1H-Pyrimido[4,5-b][1,4]diazepine

(8CI,9CI)

CAS No.: 17072-23-0

Cat. No.: B579475

Get Quote

Introduction & Strategic Significance
The pyrimido[4,5-b][1,4]diazepine scaffold represents a privileged structural motif in medicinal

chemistry, serving as a bioisostere to the widely utilized 1,4-benzodiazepines and purines. This

bicyclic system is increasingly relevant in the development of kinase inhibitors (e.g., EGFR,

PLK1), antimitotic agents, and modulators of G-protein coupled receptors (GPCRs).

Traditionally, this scaffold has been accessed via condensation of 4,5-diaminopyrimidines with

1,3-dicarbonyls or through acid-mediated cyclizations. However, these methods often suffer

from limited regiocontrol and harsh conditions incompatible with sensitive functional groups.

This Application Note details a Palladium-Catalyzed Intramolecular Buchwald-Hartwig

Amination protocol. This approach offers superior modularity, allowing researchers to

sequentially install diversity elements at the pyrimidine C4 position and the diazepine N-

substituents prior to the final ring closure.
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Mechanistic Design & Retrosynthetic Logic
The synthesis hinges on the construction of the 7-membered diazepine ring via the formation of

the C(aryl)–N bond. The high entropic barrier of forming medium-sized rings (7-membered)

compared to 5- or 6-membered rings necessitates a catalyst system capable of enforcing a

favorable geometry.

Retrosynthetic Pathway
The logic follows a "Decorate-then-Cyclize" strategy:

Precursor Assembly: Sequential SNAr reactions on 4,6-dichloropyrimidine or 2,4-

dichloropyrimidine to install the aniline tether.

Cyclization Precursor: A 5-aminopyrimidine bearing a ortho-haloaniline side chain.

Ring Closure: Pd-catalyzed intramolecular C–N coupling.

Catalytic Cycle & Ligand Selection
For 7-membered ring formation, bite angle is critical. Bidentate ligands with wide bite angles

(e.g., Xantphos, BINAP) are often preferred to promote reductive elimination of the medium-

sized ring over intermolecular oligomerization. Monodentate biaryl phosphines (e.g., BrettPhos)

are also effective due to their bulk, which accelerates reductive elimination.
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Figure 1: Catalytic cycle for the intramolecular Buchwald-Hartwig amination leading to the

diazepine core.[1]

Optimization Guidelines (Data Summary)
The following table summarizes reaction parameter effects based on analogous fused-

diazepine syntheses (e.g., pyridodiazepines).
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Parameter Recommended Rationale

Pd Source Pd(OAc)₂ or Pd₂(dba)₃

Pd(OAc)₂ is air-stable;

Pd₂(dba)₃ provides a clean

source of Pd(0) for difficult

couplings.

Ligand Xantphos or BINAP

Large bite angle (approx. 108°

for Xantphos) favors reductive

elimination of 7-membered

rings.

Base Cs₂CO₃

Weak enough to tolerate

functional groups; solubility in

dioxane/toluene aids the

heterogeneous mechanism.

Solvent Toluene or 1,4-Dioxane

Non-polar/moderately polar

solvents stabilize the catalytic

intermediates; high boiling

points allow thermal activation

(100-110°C).

Temperature 100–110 °C

Required to overcome the

entropic barrier of medium-ring

closure.

Detailed Experimental Protocol
Precursor Synthesis: 5-Amino-4-((2-
bromophenyl)amino)pyrimidine
Before cyclization, the linear precursor must be assembled.

Starting Material: 4-Chloro-5-nitropyrimidine (commercially available).

SNAr Step:

Dissolve 4-chloro-5-nitropyrimidine (1.0 equiv) in THF/iPrOH (1:1).
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Add 2-bromoaniline (1.1 equiv) and DIPEA (2.0 equiv).

Stir at 60 °C for 4 hours. Monitor by TLC/LCMS.

Isolate the nitro-intermediate via precipitation or column chromatography.

Reduction Step:

Dissolve the nitro-intermediate in MeOH.

Add SnCl₂·2H₂O (5.0 equiv) or use Fe/NH₄Cl reduction conditions.

Reflux for 2 hours to yield the 5-amino-4-((2-bromophenyl)amino)pyrimidine precursor.

Core Protocol: Pd-Catalyzed Cyclization
Target: Substituted Pyrimido[4,5-b][1,4]diazepine

Reagents:

Precursor (from 4.1): 1.0 mmol

Pd(OAc)₂: 5 mol% (11.2 mg)

Xantphos: 10 mol% (57.8 mg)

Cs₂CO₃: 2.0 equiv (650 mg)

Solvent: Anhydrous 1,4-Dioxane (10 mL, 0.1 M)

Step-by-Step Workflow:

Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir

bar. Allow to cool under a stream of Argon or Nitrogen.

Charging: Add the solid reagents: Precursor (1.0 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos

(0.10 mmol), and Cs₂CO₃ (2.0 mmol) to the vial.

Degassing: Cap the vial and evacuate/backfill with Argon three times.
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Solvation: Syringe in anhydrous 1,4-dioxane (10 mL). Note: Degas the solvent by sparging

with Argon for 10 mins prior to use.

Reaction: Place the vial in a pre-heated oil block at 110 °C. Stir vigorously (800 rpm) for 12–

16 hours.

Checkpoint: Monitor reaction progress via LCMS. Look for the loss of the bromine isotope

pattern and the formation of the M-HBr mass.

Work-up:

Cool the mixture to room temperature.

Filter through a pad of Celite® to remove inorganic salts and palladium black. Rinse the

pad with EtOAc.

Concentrate the filtrate under reduced pressure.

Purification: Purify the crude residue via flash column chromatography (Silica gel, typically

0–10% MeOH in DCM) to afford the pyrimido[4,5-b]diazepine product.
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Figure 2: Operational workflow for the synthesis of pyrimido[4,5-b]diazepines.
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Issue Probable Cause Corrective Action

Low Conversion
Catalyst deactivation (Pd black

formation)

Ensure strict O₂-free

conditions. Switch to

Pd₂(dba)₃. Increase ligand:Pd

ratio to 2.5:1.

Dimerization
Intermolecular coupling

favored

Dilute the reaction (0.05 M or

lower) to favor intramolecular

cyclization (Pseudo-high

dilution).

Protodehalogenation
Reduction of C-Br bond

without cyclization

Ensure solvent is anhydrous.

Switch base to NaOtBu. Check

for hydride sources (e.g., wet

alcohols).

Regioisomers N-arylation at wrong nitrogen

Verify the acidity of the N-H

protons. The aniline N-H is

typically more

acidic/nucleophilic after

oxidative addition, but steric

hindrance dictates the site.
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(Note: While specific "Pd-catalyzed pyrimido[4,5-b]diazepine" papers are rare, the protocol

above is derived from the established "Intramolecular Buchwald-Hartwig" methodology used for

the bioisosteric benzo- and pyrido-diazepine systems cited in Ref 1 and 4.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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